molecular formula C8H13NO B4678023 (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B4678023
M. Wt: 139.19 g/mol
InChI Key: DSYKNHAWLDLWBM-WAYWQWQTSA-N
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Description

(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one is an organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino group, and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one typically involves the reaction of cyclopropyl ketone with dimethylamine under specific conditions. One common method is the condensation reaction between cyclopropyl methyl ketone and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature to ensure the formation of the desired (2Z) isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
  • (2Z)-3-(Dimethylamino)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
  • (2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one

Uniqueness

(2Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may have different substituents or structural features.

Properties

IUPAC Name

(Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKNHAWLDLWBM-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5.94 g (0.11 mol) of sodium methoxide in 200 mL of dry THF was added 8.89 mL (0.11 mol) of ethyl formate, followed by methyl cyclopropyl ketone (9.91 mL, 0.10 mol, [765-43-5]). The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours. The reaction mixture was then concentrated and the residue was dissolved in 100 mL of methanol. To this was added a solution of 8.97 g (0.11 mol) of dimethylamine hydrochloride in 50 mL of methanol. The mixture was stirred for 1 hour at 25° , then the reaction mixture was concentrated. The residue was suspended in 100 mL of dry benzene and then concentrated. The residue was then triturated with 100 mL of dry benzene, filtered, and the filter cake was washed with additional dry benzene. The benzene solution was dried and concentrated to yield a yellow oil that crystallized upon cooling (11.97 g, 86%). mp 55°. NMR (CDCl3): 7.58 (d, 1 H); 5.21 (d, 1 H); 3.20-2.60 (br d, 6 H); 1.80 (m, 1 H); 1.00 (m, 2 H); 0.77 (m, 2 H). Mass spec 140 (M+H+).
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.89 mL
Type
reactant
Reaction Step Two
Quantity
9.91 mL
Type
reactant
Reaction Step Three
Quantity
8.97 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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